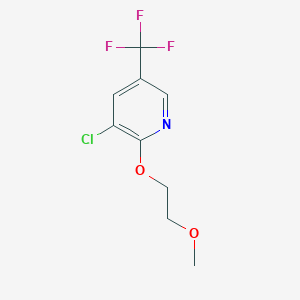
3-chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether” is a chemical compound with the molecular formula C9H10ClF3N2O . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, such as “3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether”, is a significant area of research. The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of these compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis .Molecular Structure Analysis
The molecular structure of “3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a methoxyethyl ether group . The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving “3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether” and similar compounds often involve transformations of the boron moiety in organoboron compounds. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether” are influenced by its molecular structure. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity and properties of the molecule .Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines (tfmp), have been used in the agrochemical and pharmaceutical industries . The specific targets can vary depending on the specific derivative and its intended use .
Mode of Action
Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a metal catalyst to form new carbon-carbon bonds . The exact interactions would depend on the specific targets and the environmental conditions.
Biochemical Pathways
Compounds with similar structures have been used in various applications, suggesting they may interact with multiple pathways . The downstream effects would depend on the specific targets and the nature of the interaction.
Result of Action
Similar compounds have been used in the agrochemical and pharmaceutical industries, suggesting they may have significant biological effects .
Orientations Futures
The future directions in the research and application of “3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether” and similar compounds could involve the discovery of novel applications in the agrochemical and pharmaceutical industries. The development of new synthesis methods and the exploration of new chemical transformations could also be areas of future research .
Analyse Biochimique
Biochemical Properties
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound is known to bind with cytochrome P450 enzymes, influencing their catalytic activity. The interaction between 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether and these enzymes can lead to either inhibition or activation, depending on the enzyme subtype and the reaction conditions . Additionally, this compound can interact with various receptor proteins, altering their conformation and affecting signal transduction pathways.
Cellular Effects
The effects of 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving the MAPK and PI3K/Akt pathways . This modulation can lead to changes in gene expression, impacting cellular metabolism and proliferation. In certain cell types, 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether has been shown to induce apoptosis, highlighting its potential as a therapeutic agent in cancer research.
Molecular Mechanism
At the molecular level, 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether exerts its effects through specific binding interactions with biomolecules. It can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . This inhibition can lead to downstream effects on various signaling cascades, ultimately affecting cellular functions. Additionally, 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether can modulate gene expression by interacting with transcription factors, altering their ability to bind DNA and regulate target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether can lead to cumulative effects on cellular function, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether vary with dosage in animal models. At low doses, the compound can enhance certain cellular functions without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
3-Chloro-5-(trifluoromethyl)-2-pyridinyl 2-methoxyethyl ether is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolism can affect the compound’s bioavailability and activity, influencing its overall efficacy in biochemical applications.
Propriétés
IUPAC Name |
3-chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO2/c1-15-2-3-16-8-7(10)4-6(5-14-8)9(11,12)13/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGMHRKAWODATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2924858.png)
![2-chloro-1-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}propan-1-one](/img/structure/B2924859.png)
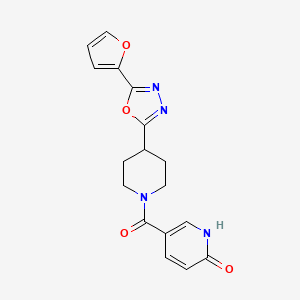
![2-(2-methoxyphenoxy)-N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2924862.png)
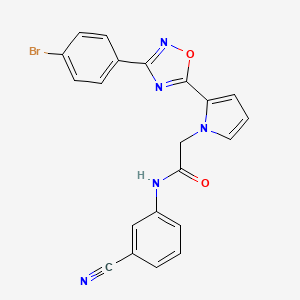
![N-cyclopropyl-1-[6-({[(2,6-dimethylphenyl)carbamoyl]methyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2924869.png)
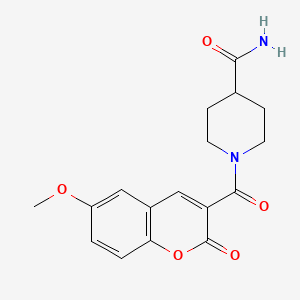
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B2924871.png)
![2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2924872.png)
![N-(4-ETHOXYPHENYL)-4,7,7-TRIMETHYL-2,3-DIOXOBICYCLO[2.2.1]HEPTANE-1-CARBOXAMIDE](/img/structure/B2924874.png)
![2-({6-ethyl-3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2924875.png)
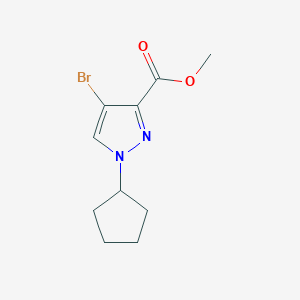

![N,N-diethyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2924881.png)
